An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile: Core Properties and Scientific Context
An In-depth Technical Guide to 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile: Core Properties and Scientific Context
Abstract
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound belonging to the azaindole family, which are bioisosteres of indole.[1] This scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The rigid, fused ring system provides a structurally constrained platform for substituent placement, while the nitrogen atoms and the nitrile group offer key points for molecular interactions and further chemical modification.[3] This guide provides a comprehensive overview of the fundamental physicochemical properties of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile, outlines robust protocols for its synthesis and characterization, and explores its basicity and solubility in the context of drug development. Furthermore, it delves into the biological significance of the broader 1H-pyrrolo[3,2-c]pyridine class, highlighting its potential in modern therapeutic research.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters govern its handling, reactivity, solubility, and pharmacokinetic profile.
| Property | Value | Reference / Rationale |
| Molecular Formula | C₈H₅N₃ | |
| Molecular Weight | 143.15 g/mol | |
| CAS Number | 1082040-98-9 | [4][5] |
| Appearance | Expected to be a solid at room temperature. | |
| Predicted pKa (Basic) | ~4.0 - 5.0 | The parent 1H-pyrrolo[3,2-c]pyridine has a predicted basic pKa of 6.9, which is higher than other isomers due to the position of the pyridine nitrogen.[1] The strong electron-withdrawing effect of the C6-carbonitrile group is expected to significantly reduce the basicity of the pyridine nitrogen. |
| Predicted LogP | ~1.3 - 1.6 | The introduction of a polar carbonitrile group is expected to give it a LogP value in this range, indicating moderate lipophilicity.[1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO and DMF. | Heterocyclic aromatic compounds of this nature typically exhibit poor aqueous solubility but are readily dissolved in polar aprotic solvents. This is a critical consideration for biological assays.[6][7] |
Synthesis and Characterization
While literature on the specific synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is not abundant, plausible and efficient synthetic routes can be designed based on established methodologies for constructing and functionalizing the 5-azaindole scaffold.
Plausible Synthetic Strategies
The most logical approach involves the initial synthesis of the core 1H-pyrrolo[3,2-c]pyridine ring system, followed by the introduction of the carbonitrile group at the C6 position.
Step 1: Synthesis of a Halogenated Precursor
A key intermediate is a halogenated pyrrolopyridine, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine. One documented synthesis starts from 2-bromo-5-methylpyridine-1-oxide, which undergoes nitration, reaction with DMF-DMA, and reductive cyclization with iron in acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[8] This multi-step process builds the fused pyrrole ring onto a substituted pyridine starting material.[3]
Step 2: Introduction of the Carbonitrile Group
The carbonitrile can be installed via a palladium-catalyzed cyanation reaction, a robust and widely used method in organic synthesis.[9] This involves reacting the 6-bromo precursor with a cyanide source, such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN), in the presence of a palladium catalyst.[9][10]
Experimental Protocol: Palladium-Catalyzed Cyanation
Causality: This protocol is chosen for its high functional group tolerance and generally excellent yields, making it a reliable method for late-stage functionalization. The use of a palladium catalyst like Pd(PPh₃)₄ facilitates the challenging C-C bond formation between an aryl halide and a cyanide source.[11]
-
Reaction Setup : In a flame-dried Schlenk flask under an inert argon atmosphere, combine 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[11]
-
Solvent Addition : Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.
-
Reaction Execution : Heat the reaction mixture to 100-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.[11]
-
Work-up : Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the final product, 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile.[11]
Caption: A generalized workflow for the synthesis of the target molecule.
Analytical Characterization
The structural confirmation of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile relies on standard spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, data can be reliably predicted based on its structure and data from close isomers.[10]
| Technique | Predicted Key Features |
| ¹H NMR | Signals in the aromatic region (δ 6.5-9.0 ppm) corresponding to the protons on the pyridine and pyrrole rings. A broad singlet for the N-H proton of the pyrrole ring is expected at a downfield chemical shift (>11 ppm in DMSO-d₆).[10] |
| ¹³C NMR | Unique signals for each of the 8 carbon atoms. The carbon of the nitrile group (CN) is expected around δ 115-120 ppm.[10] |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the C≡N stretch is expected around 2230 cm⁻¹. Aromatic C-H stretching will appear above 3000 cm⁻¹.[10] |
| Mass Spectrometry | The mass spectrum should display a prominent molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 143.15 g/mol . High-resolution analysis can confirm the elemental formula C₈H₅N₃.[10][12] |
Experimental Protocol: Spectroscopic Analysis
Causality: This workflow ensures a multi-faceted and unambiguous confirmation of the molecule's identity and purity. NMR provides detailed structural connectivity, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition.
-
NMR Sample Preparation : Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[10]
-
NMR Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (e.g., 400 or 500 MHz).[10]
-
IR Spectroscopy : Obtain the IR spectrum of the solid sample using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory, scanning from 4000-400 cm⁻¹.[10]
-
Mass Spectrometry : Analyze the sample using a mass spectrometer with a soft ionization technique like Electrospray Ionization (ESI) to observe the protonated molecular ion [M+H]⁺.[12]
Caption: Mechanism of action for anticancer 1H-pyrrolo[3,2-c]pyridine derivatives.
Conclusion
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile represents a promising, albeit underexplored, molecular scaffold. Its fundamental physicochemical properties can be reliably predicted, and robust synthetic and analytical protocols can be established based on the extensive chemistry of related azaindoles. The demonstrated biological activities of the 1H-pyrrolo[3,2-c]pyridine class, particularly as potent anticancer agents targeting tubulin polymerization and protein kinases, underscore the importance of further investigation into this specific compound. The versatile nitrile functionality offers a strategic point for the development of compound libraries aimed at discovering novel and potent therapeutic agents. This guide provides the foundational knowledge necessary for researchers, scientists, and drug development professionals to effectively utilize this valuable heterocyclic compound in their research endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.
- BenchChem. (2025). Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. BenchChem.
- BenchChem. (2025). Enhancing the Bioavailability of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile Derivatives. BenchChem.
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- PubMed. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
- Cenmed. (n.d.). 1H Pyrrolo[3 2 C]Pyridine 6 Carbonitrile. Cenmed.
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